Cas no 2172345-03-6 (3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane)

3,3,9-Trimethyl-1-oxa-5-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique oxygen- and nitrogen-containing heterocyclic structure. Its rigid spiro framework enhances stability, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty materials. The presence of both ether and amine functionalities allows for versatile reactivity, enabling its use as a building block in complex syntheses. The methyl substituents contribute to increased lipophilicity, potentially improving bioavailability in drug design. This compound’s structural complexity and functional group diversity make it valuable for developing novel biologically active molecules or advanced material precursors. Its well-defined stereochemistry further supports precise synthetic applications.
3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane structure
2172345-03-6 structure
商品名:3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane
CAS番号:2172345-03-6
MF:C13H25NO
メガワット:211.343703985214
CID:6428270
PubChem ID:165518756

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

    • 3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane
    • EN300-1278595
    • 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
    • 2172345-03-6
    • インチ: 1S/C13H25NO/c1-11-5-4-7-13(8-6-11)14-9-12(2,3)10-15-13/h11,14H,4-10H2,1-3H3
    • InChIKey: BEHYNYUYERQIDC-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C)(C)CNC21CCCC(C)CC2

計算された属性

  • せいみつぶんしりょう: 211.193614421g/mol
  • どういたいしつりょう: 211.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 21.3Ų

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1278595-50mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
50mg
$948.0 2023-10-01
Enamine
EN300-1278595-10000mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
10000mg
$4852.0 2023-10-01
Enamine
EN300-1278595-1.0g
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
1g
$0.0 2023-06-08
Enamine
EN300-1278595-1000mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
1000mg
$1129.0 2023-10-01
Enamine
EN300-1278595-100mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
100mg
$993.0 2023-10-01
Enamine
EN300-1278595-500mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
500mg
$1084.0 2023-10-01
Enamine
EN300-1278595-5000mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
5000mg
$3273.0 2023-10-01
Enamine
EN300-1278595-250mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
250mg
$1038.0 2023-10-01
Enamine
EN300-1278595-2500mg
3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane
2172345-03-6
2500mg
$2211.0 2023-10-01

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 関連文献

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecaneに関する追加情報

Comprehensive Overview of 3,3,9-Trimethyl-1-oxa-5-azaspiro[5.6]dodecane (CAS No. 2172345-03-6)

3,3,9-Trimethyl-1-oxa-5-azaspiro[5.6]dodecane (CAS No. 2172345-03-6) is a specialized spirocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of spirocyclic heterocycles, which are increasingly explored for their potential in drug discovery and material science. Its molecular framework combines an oxygen-containing 1-oxa ring and a nitrogen-containing 5-aza ring, linked through a spiro junction, offering versatile reactivity and functionalization opportunities.

In recent years, the demand for spirocyclic compounds like 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane has surged, driven by their applications in central nervous system (CNS) drug development and catalysis. Researchers are particularly interested in its potential as a scaffold for bioactive molecules, given its ability to mimic natural product architectures. The compound's lipophilicity and stereochemical complexity make it a promising candidate for modulating biological targets, aligning with trends in fragment-based drug design.

The synthesis of 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane typically involves multistep organic transformations, including cyclization and alkylation strategies. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, addressing industry demands for green chemistry and process efficiency. These methods align with the growing focus on sustainable chemical manufacturing, a key topic in modern R&D.

From a commercial perspective, CAS No. 2172345-03-6 is often sought after by fine chemical suppliers and contract research organizations (CROs). Its niche applications in high-value intermediates and proprietary formulations underscore its importance in specialty chemistry. Analytical characterization of this compound relies on techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring compliance with quality control standards.

Emerging discussions in scientific forums highlight the role of 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane in AI-driven molecular modeling. Computational tools such as docking simulations and QSAR studies leverage its structural data to predict interactions with biological targets, reflecting the intersection of cheminformatics and experimental chemistry. This synergy is critical for accelerating hit-to-lead optimization in drug discovery pipelines.

Safety and handling of 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane adhere to standard laboratory protocols, with emphasis on personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under major regulatory frameworks, its storage recommendations include cool, dry conditions to maintain stability. These precautions align with broader industry shifts toward responsible chemical management.

In summary, 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane (CAS No. 2172345-03-6) represents a compelling case study in the evolution of spirocyclic chemistry. Its multifaceted applications—from pharmaceutical intermediates to catalysis—position it as a valuable asset in both academic and industrial settings. As research continues to uncover its potential, this compound is poised to remain a focal point in innovation-driven chemistry.

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